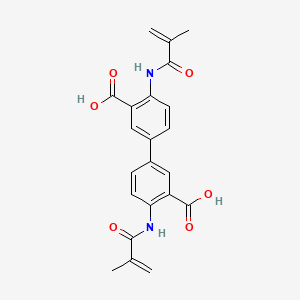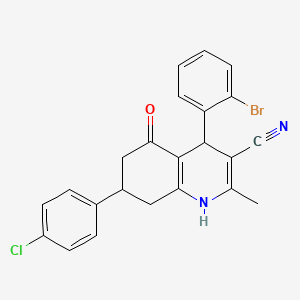
N-(2-benzoyl-4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-benzoyl-4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide is a chemical compound that belongs to the sulfonamide class of compounds. This compound has been found to have various scientific research applications due to its unique properties.
科学研究应用
N-(2-benzoyl-4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide has various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.
作用机制
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various types of cancer cells and plays a crucial role in the survival and proliferation of cancer cells. By inhibiting the activity of CAIX, this compound effectively kills cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the invasiveness of cancer cells.
实验室实验的优点和局限性
One of the significant advantages of using N-(2-benzoyl-4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide in lab experiments is its potent anti-cancer activity. This compound has been found to be effective against various types of cancer cells, making it a useful tool for cancer research. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been found to be toxic to normal cells at high concentrations, making it challenging to use in vivo experiments.
未来方向
There are several future directions for research on N-(2-benzoyl-4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide. One of the most promising directions is the development of novel derivatives of this compound with improved anti-cancer activity and reduced toxicity. Another direction is the investigation of the mechanism of action of this compound in more detail to identify potential targets for cancer therapy. Additionally, research could be conducted to investigate the potential use of this compound in combination with other anti-cancer agents to enhance its therapeutic efficacy.
Conclusion:
In conclusion, this compound is a chemical compound with potent anti-cancer activity. This compound has various scientific research applications and has shown promising results in preclinical studies. However, more research is needed to investigate the potential of this compound for cancer therapy and to develop novel derivatives with improved therapeutic efficacy and reduced toxicity.
合成方法
The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide is a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-benzoyl-4-chloronitrobenzene with methylsulfonyl chloride to form N-(2-benzoyl-4-chlorophenyl)-4-methylsulfonyl-3-nitroaniline. This compound is then reacted with sodium hydroxide and nitric acid to form this compound.
属性
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O5S/c1-13-7-9-16(12-19(13)23(25)26)29(27,28)22-18-10-8-15(21)11-17(18)20(24)14-5-3-2-4-6-14/h2-12,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSVBKHBPBOYSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B4982389.png)
![N-(3-bromophenyl)-2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4982391.png)
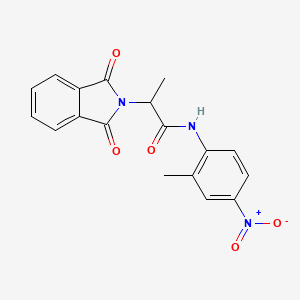
![2-[5-(2,4-dimethoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4982409.png)
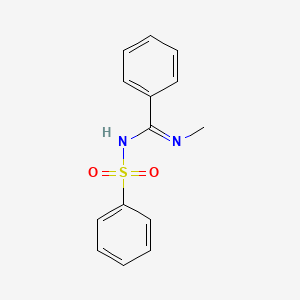
![4-chloro-N-{[(3-methoxypropyl)amino]carbonothioyl}benzamide](/img/structure/B4982427.png)
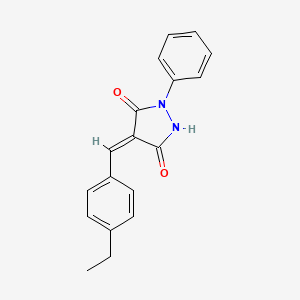
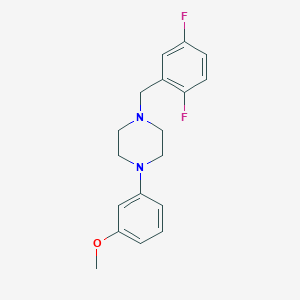
![1-(4-methyl-1-piperazinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B4982458.png)
![5-chloro[1,3]oxazolo[4,5-h]quinoline-2-thiol](/img/structure/B4982460.png)

![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4982466.png)
